1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is a complex organic compound featuring multiple functional groups, including isoindole and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride . This intermediate can then be reacted with other reagents under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the isoindole and quinoline moieties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is unique due to its combination of isoindole and quinoline derivatives, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H29N3O7 |
---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
[1-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-2,2,4-trimethylquinolin-6-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C34H29N3O7/c1-20-19-34(2,3)37(28(38)14-16-35-30(40)22-8-4-5-9-23(22)31(35)41)27-13-12-21(18-26(20)27)44-29(39)15-17-36-32(42)24-10-6-7-11-25(24)33(36)43/h4-13,18-19H,14-17H2,1-3H3 |
InChI Key |
YKYVCFPAFSSBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O)(C)C |
Origin of Product |
United States |
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